Morphinan-3-ol, 17-oxide, (-)-
Description
Chemical Identity: Morphinan-3-ol, 17-oxide, (-)-, also known as morphine N-oxide or morphine oxide, is a semi-synthetic derivative of morphine. Its systematic IUPAC name is (17S)-7,8-didehydro-4,5α-epoxy-17-methylmorphinan-3,6α-diol 17-oxide (C₁₇H₁₉NO₄, MW 301.34 g/mol) . It is characterized by a 17-oxide group replacing the methyl group at position 17 of the morphinan backbone, along with hydroxyl groups at positions 3 and 6 and an epoxide bridge between positions 4 and 3.
Regulatory Status:
Classified as an opiate, it is regulated by the US FDA as an impurity in morphine preparations (e.g., morphine hydrochloride and sulfate) under the designation "Morphine Related Compound A" . The European Medicines Agency schedules it under XEVMPD Index SUB03332MIG .
Related compounds like cyclorphan (17-cyclopropylmethyl) and butorphan (17-cyclobutylmethyl) are synthesized via trifluoromethanesulfonate intermediates .
Properties
CAS No. |
63868-06-4 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(1R,9R,10R)-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C16H21NO2/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,14(11)10-12)7-8-17(15)19/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m0/s1 |
InChI Key |
PYSLAXNKITVDGO-NUEKZKHPSA-N |
Isomeric SMILES |
C1CC[C@@]23CC[NH+]([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)[O-] |
Canonical SMILES |
C1CCC23CC[NH+](C(C2C1)CC4=C3C=C(C=C4)O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morphinan derivatives typically involves several steps, starting with cyclohexanone intermediates. One common approach is the amination of 2-hydroxymethylenecyclohexanone, followed by reaction with malonic ester to afford hexahydroisoquinoline. This intermediate is then decarboxylated and converted to tetrahydroisoquinoline via a chloro intermediate . The final steps involve specific modifications to introduce the desired functional groups, such as the 17-oxide and 3-ol groups.
Industrial Production Methods
Industrial production of morphinan derivatives often involves large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and reagents are selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Structural and Functional Analysis
-
Molecular Formula and Weight : While specific data for Morphinan-3-ol, 17-oxide are not explicitly listed, similar morphinan derivatives (e.g., levorphanol N-oxide) have molecular weights around 300–400 g/mol .
-
Stereochemical Considerations : The (-)-enantiomer’s stereochemistry is critical for bioactivity, as seen in morphine-related compounds .
Key Reaction Mechanisms
-
Oxidation Pathway :
The tertiary amine group in morphinan derivatives undergoes oxidation to form an N-oxide. For example, levorphanol (17-methylmorphinan-3-ol) reacts with mCPBA or hydrogen peroxide to yield its N-oxide derivative . -
Role of Solvents and Catalysts :
-
Protic vs. aprotic solvents : Protic solvents (e.g., ethanol) stabilize intermediates, while aprotic solvents (e.g., methylene chloride) enhance reaction rates .
-
Acidic conditions : Acidic environments (e.g., formic acid) facilitate protonation of the amine, increasing its susceptibility to oxidation .
-
Analytical and Purification Data
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other morphinan derivatives.
Biology: Investigated for its interactions with opioid receptors and potential effects on cellular signaling pathways.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of morphinan-3-ol, 17-oxide, (-)- involves its interaction with opioid receptors, particularly the mu-opioid receptor. This interaction leads to the activation of G protein-coupled signaling pathways, resulting in analgesic effects. The compound’s structure allows it to bind selectively to these receptors, modulating pain perception and providing relief from severe pain .
Comparison with Similar Compounds
Structural and Pharmacological Differences
Key Findings from Comparative Studies
Receptor Binding: Levorphanol (17-methyl) exhibits full μ-opioid agonism, whereas Levallorphan (17-allyl) acts as a partial agonist/antagonist due to steric hindrance from the allyl group . Morphine N-oxide (17-oxide) likely has attenuated receptor affinity compared to morphine, as oxidation reduces lipophilicity and membrane permeability .
Phenomorphan (17-phenethyl) demonstrates higher acute toxicity (LD₅₀ 50 mg/kg IV in mice) compared to morphine derivatives with smaller 17-substituents .
Metabolic Stability: Desomorphine (17-methyl + 4,5-epoxide) is metabolically unstable, contributing to its short duration of action and rapid onset . Dextromethorphan N-oxide (17-oxide + 3-methoxy) is a metabolite of dextromethorphan, with negligible opioid effects but notable NMDA antagonism .
Clinical and Regulatory Implications
- Morphine N-oxide is primarily monitored as a degradation product in morphine formulations rather than a therapeutic agent .
- Levallorphan and Levorphanol are used clinically for opioid reversal and pain management, respectively, highlighting the importance of 17-substituents in determining therapeutic utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
